molecular formula C7H9ClN2O2 B1287513 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid CAS No. 1006319-31-8

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1287513
CAS No.: 1006319-31-8
M. Wt: 188.61 g/mol
InChI Key: IXCJOGWPVAVMMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-chloropyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the butanoic acid, followed by nucleophilic substitution with 4-chloropyrazole . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCJOGWPVAVMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290223
Record name 4-Chloro-1H-pyrazole-1-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-31-8
Record name 4-Chloro-1H-pyrazole-1-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazole-1-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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